molecular formula C₁₃H₁₉NO₅S B1141870 1-(4-Aminobenzylthio)-beta-D galactopyranose CAS No. 35785-20-7

1-(4-Aminobenzylthio)-beta-D galactopyranose

Cat. No. B1141870
CAS RN: 35785-20-7
M. Wt: 301.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-(4-Aminobenzylthio)-beta-D galactopyranose and related compounds involves intricate chemical reactions that allow for the introduction of the 4-aminobenzylthio group into the galactopyranose core. Techniques such as nucleophilic substitution, enzymatic catalysis, and protective group strategies are commonly employed to achieve the desired molecular architecture. Advances in enzymatic synthesis have highlighted the role of specific enzymes in facilitating the formation of such complex molecules, offering insights into the enzymatic mechanisms and the potential for biocatalytic applications (Pollegioni, Rosini, & Molla, 2020).

Molecular Structure Analysis

The molecular structure of 1-(4-Aminobenzylthio)-beta-D galactopyranose is characterized by its beta-D galactopyranose skeleton, to which the 4-aminobenzylthio substituent is attached. This structure is crucial for its interaction with biological molecules and its physical and chemical properties. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the molecular geometry, confirming the spatial arrangement of atoms and the presence of specific functional groups (Heinemann et al., 1996).

Chemical Reactions and Properties

1-(4-Aminobenzylthio)-beta-D galactopyranose participates in various chemical reactions, reflective of its functional groups. It can undergo nucleophilic substitution reactions, where the amino or thiol groups react with electrophiles. Additionally, its sugar moiety may engage in glycosylation reactions, making it a valuable precursor for the synthesis of more complex glycoconjugates. The compound's reactivity is significantly influenced by the presence of the 4-aminobenzylthio group, which can also partake in redox reactions and serve as a ligand in coordination chemistry (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of 1-(4-Aminobenzylthio)-beta-D galactopyranose, such as solubility, melting point, and optical activity, are determined by its molecular structure. The hydrophilic nature of the galactopyranose ring and the potential for hydrogen bonding contribute to its solubility in water and other polar solvents. Its optical activity is a result of the chiral center at the galactopyranose moiety, making it of interest in studies of chirality and its effects on physical properties (Pollard & Fischer, 2006).

Scientific Research Applications

Biological and Pharmacological Applications

1-(4-Aminobenzylthio)-beta-D-galactopyranose is a compound whose structural components are found in various biological and pharmacological contexts. For instance, beta-D-galactopyranosyl units form the backbone of Gum Arabic (GA), which has been studied for its antioxidant properties and potential in protecting against hepatic, renal, and cardiac toxicities. Although the specific role of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in GA's effects has not been directly studied, the structural similarity suggests potential biological relevance (Ali, Ziada, & Blunden, 2009).

Enzymology and Structural Biology

The beta-D-galactopyranosyl units are also key components in enzymes and structural proteins. For instance, enzymes like beta-glucanases, which contain beta-D-glucopyranose units, have been extensively studied for their role in hydrolyzing specific glycosyl bonds. Understanding the structure and function of these enzymes, which share structural similarities with compounds containing beta-D-galactopyranose, could provide insights into the potential applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose in enzymology and protein engineering (Heinemann et al., 1996).

Biomedical Applications

Compounds with structural similarities to 1-(4-Aminobenzylthio)-beta-D-galactopyranose have been studied for their biomedical applications. For instance, pectins, which contain galacturonic acid residues and sugars like galactose, have been explored for their use in drug delivery, tissue engineering, and as biomaterials due to their biocompatible and biodegradable nature. The structural properties of these pectins, particularly their interaction with other biomolecules, could hint at potential biomedical applications of 1-(4-Aminobenzylthio)-beta-D-galactopyranose (Noreen et al., 2017).

Antioxidant Activity and Liver Disease Treatment

The antioxidant properties of compounds structurally similar to 1-(4-Aminobenzylthio)-beta-D-galactopyranose, such as Hyperoside (quercetin-3-O-galactoside), have been studied extensively. Hyperoside's efficacy in improving liver pathophysiology through enhancing antioxidant responses indicates the potential of structurally similar compounds like 1-(4-Aminobenzylthio)-beta-D-galactopyranose in treating liver diseases and managing oxidative stress (Jang, 2022).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c14-8-3-1-7(2-4-8)6-20-13-12(18)11(17)10(16)9(5-15)19-13/h1-4,9-13,15-18H,5-6,14H2/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOKYKUWHBAQKG-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminobenzylthio)-beta-D galactopyranose

CAS RN

35785-20-7
Record name (4-Aminophenyl)methyl 1-thio-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35785-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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